1-(2-fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine
Description
Properties
IUPAC Name |
1-(2-fluorophenyl)sulfonyl-3-(4-methoxyphenyl)sulfonylazetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO5S2/c1-23-12-6-8-13(9-7-12)24(19,20)14-10-18(11-14)25(21,22)16-5-3-2-4-15(16)17/h2-9,14H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXBVYOBBARKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine typically involves multi-step organic reactions. One common method includes the sulfonylation of azetidine with 2-fluorophenylsulfonyl chloride and 4-methoxyphenylsulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also help in scaling up the production while maintaining the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols can replace the sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of substituted azetidine derivatives with new functional groups.
Scientific Research Applications
1-(2-fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and selectivity towards specific targets, leading to its biological effects.
Comparison with Similar Compounds
Physicochemical Properties
Table 2: Spectroscopic and Physical Data
Key Observations:
- Spectral Signatures : The target compound’s sulfonyl groups would show strong S=O stretching at ~1350 cm⁻¹ in IR, distinct from β-lactam carbonyls (1758 cm⁻¹ in ) .
- Thermal Stability : Spiro-β-lactams () decompose at high temperatures (~220°C), whereas sulfonated azetidines are likely more stable due to fewer strained bonds .
Commercial and Industrial Relevance
- Building Block Availability : lists sulfonated azetidines (e.g., 3-(cyclohexanesulfonyl)azetidine) as catalog items, indicating industrial interest in such scaffolds for drug discovery .
- Scalability : The multi-step synthesis in (96% yield for TFA salts) suggests scalability for azetidine derivatives, though sulfonylation steps may require optimization for the target compound .
Biological Activity
1-(2-Fluorobenzenesulfonyl)-3-(4-methoxybenzenesulfonyl)azetidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antibacterial, anticancer, and other pharmacological effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a unique azetidine ring substituted with sulfonyl groups, which are known to enhance biological activity. The presence of fluorine and methoxy groups may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H12F2O4S2 |
| Molecular Weight | 318.35 g/mol |
| Density | 1.5 g/cm³ |
| Boiling Point | Not available |
| Melting Point | Not available |
Antibacterial Activity
Research has indicated that compounds containing sulfonyl groups exhibit significant antibacterial properties. For instance, studies on related fluorobenzoyl thiosemicarbazides have shown minimal inhibitory concentrations (MICs) ranging from 7.82 to 31.25 μg/mL against Staphylococcus aureus clinical isolates . The structural characteristics of sulfonyl derivatives play a crucial role in their antibacterial efficacy.
Case Study: Antibacterial Screening
A study conducted on various sulfonamide derivatives revealed that modifications in the substituents significantly affected their antibacterial potency. Electron-withdrawing groups at specific positions enhanced activity, suggesting that the electronic properties of substituents are pivotal for biological interactions .
Anticancer Activity
Emerging evidence suggests that azetidine derivatives may possess anticancer properties. In particular, fluorinated analogues of related compounds have shown promising cytotoxicity against cancer cell lines such as HeLa cells. For example, the introduction of fluorine atoms has been correlated with increased activity, indicating that halogenation can enhance the efficacy of these compounds in cancer therapy .
Data Table: Cytotoxicity Against HeLa Cells
| Compound | CC50 (µM) |
|---|---|
| This compound | TBD |
| Fluorinated analogue A | 5.5 |
| Fluorinated analogue B | 20 |
The proposed mechanism of action for the antibacterial and anticancer activities of this compound involves the inhibition of key enzymes and pathways within bacterial cells and tumor cells. The sulfonyl moiety is believed to interact with target proteins, disrupting essential biological processes.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity by identifying sulfonyl group positions (e.g., chemical shifts for fluorine at ~δ 7.5 ppm and methoxy at ~δ 3.8 ppm) .
- HPLC : Assess purity (>95%) using a C18 column and UV detection at 254 nm .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 413.03) .
How can researchers resolve contradictions in reported biological activities of sulfonated azetidine derivatives across different studies?
Advanced Research Focus
Discrepancies may arise from variations in:
- Purity : Impurities (e.g., unreacted sulfonyl chlorides) can skew bioactivity results. Rigorous HPLC and NMR validation are essential .
- Assay Conditions : Standardize cell-based assays (e.g., consistent cell lines, incubation times) to enable cross-study comparisons .
- Structural Confounders : Use computational tools (e.g., molecular docking) to differentiate target-specific effects from non-specific interactions .
What computational strategies are employed to predict the interaction of this compound with biological targets?
Q. Advanced Research Focus
- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes (e.g., kinases) by analyzing sulfonyl group interactions with catalytic residues .
- QSAR Studies : Correlate substituent electronic properties (e.g., fluorine’s electronegativity, methoxy’s electron-donating effect) with inhibitory activity .
- MD Simulations : Assess stability of ligand-target complexes over time (e.g., 100 ns trajectories in GROMACS) .
What are the common challenges in achieving regioselective sulfonation during the synthesis of disubstituted azetidines?
Q. Basic Research Focus
- Steric Hindrance : Bulky substituents (e.g., 4-methoxy) may slow reaction kinetics. Use polar aprotic solvents (DMF) to enhance reactivity .
- Competing Reactions : Sequential addition of sulfonyl chlorides (rather than concurrent) minimizes cross-reactivity .
- Catalyst Optimization : Lewis acids (e.g., ZnCl₂) can improve regioselectivity in asymmetric sulfonation .
How does the electronic influence of the 2-fluoro and 4-methoxy substituents affect the compound’s reactivity in further derivatization?
Q. Advanced Research Focus
- 2-Fluoro Group : Electron-withdrawing nature increases electrophilicity at the azetidine nitrogen, facilitating nucleophilic substitutions (e.g., alkylation) .
- 4-Methoxy Group : Electron-donating effects stabilize intermediates during oxidation or reduction (e.g., conversion to sulfonamides) .
- Synergistic Effects : The combined electronic profile may enhance stability in acidic/basic conditions, as shown in analogs .
What are the recommended storage conditions to maintain the stability of this compound?
Q. Basic Research Focus
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants (silica gel) in sealed containers to avoid hydrolysis of sulfonyl groups .
- Solvent Compatibility : Dissolve in anhydrous DMSO or DMF for long-term storage (>6 months) .
How can researchers design experiments to assess the environmental persistence of this compound in laboratory settings?
Q. Advanced Research Focus
- Degradation Studies : Expose the compound to UV light (simulating sunlight) and analyze breakdown products via LC-MS .
- Hydrolysis Kinetics : Monitor stability in buffers (pH 4–9) at 25°C/37°C to simulate aquatic and physiological conditions .
- Ecotoxicology Assays : Use Daphnia magna or algal models to evaluate acute toxicity and bioaccumulation potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
